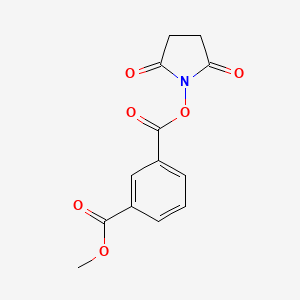

2,5-Dioxopyrrolidin-1-yl methyl isophthalate

Description

Properties

IUPAC Name |

3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6/c1-19-12(17)8-3-2-4-9(7-8)13(18)20-14-10(15)5-6-11(14)16/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFAEFHUHOYZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate: A Heterobifunctional Aromatic Linker in Bioconjugation and Medicinal Chemistry

Executive Summary

In the landscape of bioconjugation and fragment-based drug discovery (FBDD), the architectural geometry and chemoselectivity of crosslinkers dictate the success of the final molecular construct. 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS 1334952-91-8) is a highly specialized, heterobifunctional aromatic linker. By pairing an amine-reactive N-hydroxysuccinimide (NHS) ester with an orthogonally protected methyl ester across a rigid 1,3-phenylene core, this molecule allows researchers to execute sequential, highly controlled coupling reactions.

This technical guide deconstructs the physicochemical properties, mechanistic reactivity, and validated experimental protocols required to deploy this linker effectively in advanced drug development workflows.

Physicochemical Properties

To design a successful conjugation strategy, one must first understand the physical and structural parameters of the linker. The isophthalate core enforces a strict 120° spatial vector between the two functional groups, which is a critical design element in therapeutics requiring rigid spatial geometries.

| Property | Specification |

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl methyl isophthalate |

| CAS Registry Number | [1334952-91-8] |

| Molecular Formula | C₁₃H₁₁NO₆ |

| Molecular Weight | 277.23 g/mol |

| Structural Class | Heterobifunctional Aromatic Crosslinker |

| Reactive Group 1 | NHS Ester (Amine-reactive, electrophilic) |

| Reactive Group 2 | Methyl Ester (Protected carboxylate, inert to mild amines) |

| Spacer Geometry | 1,3-phenylene (Rigid, 120° angle) |

| Solubility | Soluble in DMF, DMSO, THF; rapidly hydrolyzes in water |

Mechanistic Reactivity & Causality

The Kinetic Competition: Aminolysis vs. Hydrolysis

The primary utility of the NHS ester lies in its ability to undergo nucleophilic acyl substitution with primary amines (aminolysis) to form a highly stable amide bond. However, this reaction is inherently flawed in aqueous environments due to the kinetic competition from hydroxide ions (hydrolysis).

According to foundational surface chemistry studies by , the heterogeneous base hydrolysis of NHS esters follows a complex kinetic profile that directly competes with aminolysis. If the reaction pH is too low (< 7.0), the target primary amines remain protonated (ammonium ions) and lack the nucleophilicity required to attack the NHS ester carbonyl. Conversely, if the pH exceeds 8.5, the rate constant for hydrolysis (

The Causality of Buffer Selection: This kinetic reality dictates that conjugations must be performed in non-amine buffers (e.g., Borate or Phosphate) strictly between pH 7.5 and 8.0. Amine-containing buffers like Tris or Glycine must be entirely avoided, as they will act as competing nucleophiles and irreversibly quench the linker.

Kinetic competition between desired aminolysis and competing base hydrolysis of the NHS ester.

Methyl Ester Orthogonality

The brilliance of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate lies in the orthogonality of its second functional group. The methyl ester at the 3-position is highly stable under the mild aqueous conditions used for NHS ester aminolysis. This prevents unwanted polymerization. Once the initial target is conjugated, the methyl ester can be cleanly converted to a free carboxylic acid via mild saponification, priming the molecule for a secondary coupling event (e.g., using EDC/NHS or HATU).

Applications in Drug Development

In medicinal chemistry, the 1,3-phenylene core acts as a rigid spacer. This structural constraint is highly valuable in the synthesis of target-specific therapeutics, such as PROTACs (Proteolysis Targeting Chimeras) or small molecule inhibitors, where precise spatial orientation of the pharmacophore is required to engage target proteins.

For instance, this specific linker has been utilized as a critical intermediate in the development of intestinal apical membrane Na/phosphate co-transport inhibitors (). In these therapeutic constructs, the rigid isophthalate core was essential for maintaining the correct trajectory of the functional domains to successfully block phosphate absorption in the upper intestine.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems, ensuring that both the conjugation and subsequent deprotection steps can be analytically confirmed before proceeding.

Protocol 1: Amine Conjugation (Aminolysis)

Phase 1: Preparation of Reagents

-

Target Preparation: Dissolve the amine-containing target (peptide or small molecule) in 50 mM Sodium Borate buffer, pH 8.0.

-

Causality: A pH of 8.0 ensures the primary amine is sufficiently deprotonated while minimizing the rate of competing hydroxide-mediated hydrolysis.

-

-

Linker Preparation: Prepare a 100 mM stock solution of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in anhydrous DMSO.

-

Causality: NHS esters are highly susceptible to moisture. Anhydrous organic solvents prevent premature hydrolysis before the linker is introduced to the aqueous reaction environment.

-

Phase 2: Conjugation Reaction 3. Add 1.5 to 5.0 molar equivalents of the linker stock solution to the aqueous amine solution dropwise. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent precipitation of the target molecule. 4. Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours with gentle agitation.

Phase 3: Self-Validation & Purification

5. Validation Check: Analyze a 5 µL aliquot via LC-MS. Successful aminolysis will show a mass shift corresponding to the addition of the methyl isophthalate moiety (

Protocol 2: Saponification of the Methyl Ester

Phase 1: Deprotection

-

Dissolve the purified methyl ester conjugate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.

-

Causality: This biphasic-miscible solvent system ensures the solubility of both the hydrophobic aromatic conjugate and the inorganic base.

-

-

Add 2.0 to 3.0 molar equivalents of Lithium Hydroxide (LiOH) monohydrate.

-

Causality: LiOH provides mild, controlled hydroxide delivery. It is strong enough to hydrolyze the methyl ester but mild enough to avoid cleaving the newly formed amide bond, ensuring chemoselectivity.

-

Phase 2: Reaction & Validation

3. Stir at room temperature for 2 to 4 hours.

4. Validation Check: Monitor the reaction via LC-MS. Complete saponification is confirmed by a mass shift of

-

Causality: Acidification protonates the newly formed carboxylate, driving it into its neutral form for subsequent organic extraction or lyophilization.

Workflow of bioconjugation and subsequent deprotection using the heterobifunctional linker.

References

-

Lim, C. Y., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12868-12878. Available at:[Link][1]

-

Ilyin, V., et al. (2012). Compounds and methods for inhibiting phosphate transport. World Intellectual Property Organization Patent WO2012006475A1. Available at:[2]

Sources

Technical Guide: Synthesis and Characterization of 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate

This guide details the synthesis, purification, and characterization of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (also known as Methyl 3-(succinimidyloxycarbonyl)benzoate). This compound serves as a critical heterobifunctional linker in bioconjugation and dendrimer synthesis, possessing an electrophilic NHS ester for amine coupling and a methyl ester for subsequent hydrolysis or passive steric control.

Executive Summary

Target Molecule: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate CAS Number: [Not widely listed; analogue of CAS 1877-71-0 precursors] Molecular Formula: C₁₄H₁₃NO₆ Molecular Weight: 291.26 g/mol

This guide provides a robust protocol for synthesizing the target via the Steglich esterification of monomethyl isophthalate. Unlike standard aliphatic NHS esters, the aromatic benzoate core imparts unique stability and reactivity profiles. This protocol prioritizes high-purity isolation suitable for downstream pharmaceutical applications, such as Antibody-Drug Conjugates (ADCs) or convergent dendrimer assembly.

Retrosynthetic Analysis & Pathway

The synthesis is best approached by disconnecting the N-O bond of the active ester. The logical precursor is Monomethyl Isophthalate (MMI) , which provides the necessary regiochemistry.

Synthesis Logic Diagram

Caption: Stepwise conversion from dimethyl isophthalate to the activated NHS-ester target.

Experimental Protocol

Materials & Reagents[2][3][4][5]

-

Precursor: Monomethyl isophthalate (MMI) (≥98%).

-

Activator: N-Hydroxysuccinimide (NHS) (1.1 eq).

-

Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) OR Dicyclohexylcarbodiimide (DCC). Note: EDC is preferred for easier workup.

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).

Step-by-Step Synthesis (Steglich Coupling)

Rationale: Direct reaction of the carboxylic acid with NHS using a carbodiimide is superior to the acid chloride route for this substrate, as it avoids generating HCl which can degrade the methyl ester or cause transesterification.

Protocol:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Monomethyl isophthalate (1.80 g, 10.0 mmol) in anhydrous DCM (50 mL).

-

Activation: Add NHS (1.27 g, 11.0 mmol) and DMAP (122 mg, 1.0 mmol) to the solution. Stir under an inert atmosphere (Nitrogen or Argon) for 10 minutes until fully dissolved.

-

Coupling: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC·HCl (2.30 g, 12.0 mmol) in portions over 5 minutes.

-

Critical Control Point: Adding EDC slowly prevents localized overheating and minimizes racemization (though less relevant for this achiral molecule, it is good practice) and side-product formation (N-acylurea).

-

-

Reaction: Allow the mixture to warm naturally to room temperature (20-25°C) and stir for 12–16 hours.

-

Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting acid (R_f ~0.3) should disappear, and the less polar NHS ester (R_f ~0.6) should appear.

-

-

Workup (EDC Method):

-

Dilute the reaction mixture with DCM (50 mL).

-

Wash sequentially with:

-

0.1 M HCl (2 x 30 mL) – Removes unreacted EDC and DMAP.

-

Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted starting acid.

-

Brine (1 x 30 mL) – Dries the organic layer.

-

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, <40°C).

-

Purification Strategy

The crude product is often a white to off-white solid. For pharmaceutical grade purity (>98%), recrystallization is preferred over column chromatography to avoid hydrolysis on silica.

-

Solvent System: Isopropanol (IPA) or Ethyl Acetate/Hexane (1:3).

-

Method: Dissolve crude solid in minimal boiling IPA. Allow to cool slowly to room temperature, then to 4°C. Filter the white crystalline precipitate and dry under high vacuum.

Characterization Profile

Confirming the structure requires verifying the integrity of both the methyl ester and the NHS ester.

Spectroscopic Data Table

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| ¹H NMR | Solvent: CDCl₃ | δ 8.75 (t, 1H, J=1.5 Hz) | Ar-H (C2) - Between esters |

| δ 8.35 (dt, 1H, J=7.8, 1.5 Hz) | Ar-H (C4/C6) - Ortho to esters | ||

| δ 7.65 (t, 1H, J=7.8 Hz) | Ar-H (C5) - Meta to esters | ||

| δ 3.98 (s, 3H) | -OCH₃ (Methyl Ester) | ||

| δ 2.92 (s, 4H) | -CH₂-CH₂- (Succinimide ring) | ||

| ¹³C NMR | Solvent: CDCl₃ | ~169.2 ppm | C=O[1] (Succinimide) |

| ~165.5 ppm | C=O (Methyl Ester) | ||

| ~161.0 ppm | C=O (NHS Ester) | ||

| ~52.5 ppm | -OCH₃ | ||

| ~25.7 ppm | -CH₂- (Succinimide) | ||

| FT-IR | Neat/KBr | 1780 cm⁻¹, 1740 cm⁻¹ | C=O Stretches (NHS doublet) |

| 1725 cm⁻¹ | C=O Stretch (Methyl Ester) | ||

| Mass Spec | ESI-MS | 292.1 [M+H]⁺ | Protonated molecular ion |

Data Interpretation Logic

-

The NHS Doublet: In IR, NHS esters display a characteristic doublet (symmetric and asymmetric stretching) around 1780 and 1740 cm⁻¹. The methyl ester carbonyl will overlap or appear as a shoulder near 1725 cm⁻¹.

-

NMR Stoichiometry: The integration ratio of the succinimide singlet (4H) to the methyl ester singlet (3H) must be exactly 4:3. A deviation suggests hydrolysis (free NHS) or incomplete coupling.

Troubleshooting & Optimization (Expert Insights)

Hydrolysis Management

NHS esters are moisture-sensitive.

-

Symptom: Appearance of a broad singlet at ~8.0-10.0 ppm in ¹H NMR (free NHS hydroxyl) or loss of the NHS quartet in ¹³C NMR.

-

Prevention: Store the final compound under Argon at -20°C. Ensure all solvents during synthesis are anhydrous.

Purification Logic Flow

Caption: Decision matrix for purification based on crude purity profile.

References

-

Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

NHS Ester Reactivity & Hydrolysis: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers. Link

-

Isophthalate Derivative Synthesis: Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117–132. (Foundational work using similar ester cores). Link

- Monomethyl Isophthalate Preparation: Hwu, J. R., et al. (1996). Partial Hydrolysis of Diesters to Monoesters. Journal of the Chinese Chemical Society, 43, 207-210.

Sources

2,5-Dioxopyrrolidin-1-yl methyl isophthalate mechanism of action

Topic: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate mechanism of action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Bioconjugation Mechanics, Synthetic Utility, and Protocol Optimization[1]

Executive Summary

2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS: 1334952-91-8) is a specialized heterobifunctional reagent used in bioconjugation, medicinal chemistry, and materials science.[1] It serves as a precision chemical tool designed to introduce a methyl isophthaloyl moiety onto primary amines.[1]

Its mechanism of action operates on two distinct levels:[1]

-

Immediate Chemical Mechanism: Rapid, selective acylation of primary amines via the N-hydroxysuccinimide (NHS) ester.[1]

-

Functional Mechanism: The introduction of a meta-substituted aromatic linker with a latent carboxylic acid (protected as a methyl ester), enabling orthogonal synthetic strategies in Antibody-Drug Conjugate (ADC) linker design and Fragment-Based Drug Discovery (FBDD).[1]

Mechanism of Action (MoA)

Primary Mechanism: Nucleophilic Acyl Substitution

The core reactivity of the reagent lies in the NHS ester (2,5-dioxopyrrolidin-1-yl ester).[1] This group is an "active ester" susceptible to nucleophilic attack by primary amines (

-

Selectivity: The reaction is highly selective for primary amines over alcohols or thiols at physiological pH (7.2–8.5).[1]

-

Leaving Group: The N-hydroxysuccinimide (NHS) ring is a stable leaving group, driving the reaction forward thermodynamically.[1]

-

Kinetics: The reaction follows second-order kinetics, dependent on the concentration of both the reagent and the unprotonated amine.[1]

The Reaction Pathway:

-

Attack: The lone pair of the primary amine attacks the carbonyl carbon of the NHS ester.[1]

-

Intermediate: A tetrahedral intermediate forms briefly.

-

Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling the NHS group.[1]

-

Product: A stable amide bond is formed, linking the methyl isophthalate group to the target molecule.[1]

Secondary Mechanism: The Isophthalate "Kink" & Latent Functionality

Unlike linear linkers (e.g., terephthalates), the isophthalate core introduces a 120° meta-substitution geometry.[1] This structural "kink" is critical in drug design for:

-

Disrupting Planarity: Preventing unwanted

-stacking aggregation in ADCs. -

Conformational Control: Orienting pharmacophores in specific spatial arrangements within enzyme active sites (e.g., kinase inhibitors).[1]

Furthermore, the methyl ester at the C3 position is chemically orthogonal to the NHS ester.[1] It remains inert during the initial conjugation (pH 7–9) but can be hydrolyzed later (pH > 10 or esterase action) to reveal a carboxylic acid.[1] This allows for stepwise, controlled synthesis of complex heterobifunctional conjugates.[1]

Visualization of Mechanism

The following diagram illustrates the dual-phase mechanism: the initial amine coupling followed by the potential for downstream activation.[1]

Figure 1: Reaction pathway showing the primary aminolysis event and the secondary latent capability of the methyl ester group.[1]

Applications in Drug Development[1][2][3]

Linker Synthesis for ADCs

In Antibody-Drug Conjugates, the linker's stability and geometry are paramount.[1] This reagent is used to synthesize non-cleavable linkers containing aromatic spacers.[1] The meta-configuration provides a rigid spacer that improves the solubility profile of hydrophobic payloads compared to purely alkyl chains.[1]

Fragment-Based Drug Discovery (FBDD)

Researchers utilize methyl isophthalate derivatives as "fragments" to probe binding pockets.[1] The NHS ester allows for rapid attachment of this fragment to lysine-rich areas of a protein target to assess allosteric inhibition potential.[1]

-

Example: Isophthalate derivatives have been explored as modulators for Protein Kinase C (PKC) and as scaffolds for TAK1 inhibitors [1, 2].[1]

Surface Functionalization

The reagent is ideal for modifying amine-coated nanoparticles (e.g., silica or gold).[1] The methyl ester surface provides a hydrophobic, aromatic interface that can be later "switched" to a hydrophilic, negatively charged surface (carboxylate) via hydrolysis, enabling stimuli-responsive drug release systems .[1]

Experimental Protocol: Protein Conjugation

Objective: Covalent attachment of the methyl isophthaloyl group to a target protein (e.g., BSA or IgG).[1]

Reagent Preparation

| Component | Specification | Notes |

| Solvent | Anhydrous DMSO or DMF | NHS esters hydrolyze in water; prepare immediately before use.[1] |

| Concentration | 10–50 mM stock | Dissolve 2.77 mg in 1 mL solvent for ~10 mM.[1] |

| Buffer | PBS or Bicarbonate (pH 7.2–8.[1]3) | Avoid amine-containing buffers (Tris, Glycine).[1] |

Step-by-Step Workflow

-

Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).[1] Remove Tris or Glycine via dialysis or desalting columns.[1]

-

Reagent Dissolution: Weigh ~1 mg of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate and dissolve in 100 µL anhydrous DMSO.

-

Reaction:

-

Incubation: Incubate for 30–60 minutes at room temperature or 2 hours on ice.

-

Quenching (Optional): Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1]

-

Purification: Remove excess reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis cassette.[1]

Quality Control (Self-Validating System)[1]

-

UV-Vis Spectroscopy: The isophthalate ring absorbs in the UV range (~240–280 nm).[1] An increase in absorbance at this range (corrected for protein absorbance) confirms conjugation.[1]

-

Mass Spectrometry (LC-MS): For peptides, observe a mass shift of +162.14 Da (Molecular weight of Methyl Isophthaloyl group [178.14] minus Hydrogen [1.00] + mass of amide bond formation adjustment).[1]

Comparative Analysis Data

The following table contrasts 2,5-Dioxopyrrolidin-1-yl methyl isophthalate with related reagents to justify selection.

| Feature | 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate | Bis(NHS) Isophthalate | Methyl Benzoate NHS Ester |

| Functionality | Heterobifunctional (Amine reactive + Protected Acid) | Homobifunctional (Crosslinker) | Monofunctional (Capping Agent) |

| Geometry | Meta (120° kink) | Meta (120° kink) | Linear/Planar |

| Primary Use | Stepwise linker synthesis, Orthogonal labeling | Protein-protein crosslinking | Simple amine blocking |

| Hydrolytic Stability | Methyl ester is stable at pH 8 | Both ends reactive | Methyl ester stable |

Visualization: Synthesis Workflow

This diagram details the logical flow from reagent preparation to the final validated conjugate.[1]

Figure 2: Standard operating procedure for protein conjugation using 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.[1]

References

-

Takinib, a Selective TAK1 Inhibitor. National Institutes of Health (NIH).[1] Broadens therapeutic efficacy of TNFα inhibition.[1] Available at: [Link]

-

Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives. Journal of Medicinal Chemistry. Targeted to the C1 domain of protein kinase C. Available at: [Link][1]

-

Novel Design of Dual-Action Pt(IV) Anticancer Pro-drugs. Royal Society of Chemistry.[1] Usage of mono-methyl isophthalate in linker synthesis.[1][2] Available at: [Link]

Sources

what is 2,5-Dioxopyrrolidin-1-yl methyl isophthalate used for

2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate in Advanced Bioconjugation and Drug Design: A Comprehensive Technical Guide

Executive Summary

As modern drug development pivots toward complex, multi-functional modalities like Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and dual-action prodrugs, the demand for orthogonally reactive, structurally rigid linkers has surged. 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS: 1334952-91-8)[1] is a premium heterobifunctional building block designed to meet these exact needs. By combining an amine-reactive N-hydroxysuccinimide (NHS) ester with a base-labile methyl ester across a rigid meta-phenylene core, this reagent enables precise, step-wise bioconjugation. This guide explores the mechanistic causality, physicochemical properties, and validated experimental workflows for utilizing this compound in advanced therapeutic synthesis.

Chemical Anatomy and Mechanistic Causality

The utility of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate lies in its orthogonal reactivity and its geometric rigidity.

-

The NHS Ester (Amine Reactivity): The 2,5-dioxopyrrolidin-1-yl moiety is a highly effective leaving group. The electron-withdrawing nature of the succinimide ring makes the adjacent carbonyl highly electrophilic. Upon nucleophilic attack by a primary amine, a stable amide bond is formed rapidly.

-

The Methyl Ester (Orthogonal Protection): The methyl ester serves as a protected carboxylic acid. It is completely stable under the neutral or mildly basic anhydrous conditions used during NHS ester aminolysis. Once the first payload is attached, the methyl ester can be selectively hydrolyzed using aqueous base to reveal a free carboxylate for subsequent downstream conjugation.

-

The Isophthalate Core (Rigid Spacer): Unlike flexible aliphatic or polyethylene glycol (PEG) linkers, the meta-substituted benzene ring (isophthalate) enforces a rigid ~120° bond angle. In the context of PROTACs or targeted prodrugs, this rigidity restricts conformational freedom, significantly reducing the entropic penalty upon target binding and preventing the molecule from collapsing into non-productive folded conformations.

Applications in Advanced Therapeutics

This compound is instrumental in synthesizing complex therapeutic agents where spatial arrangement and step-wise assembly are critical.

-

Dual-Action Pt(IV) Prodrugs: Recent advancements in oncology utilize isophthalate derivatives to tether Tyrosine Kinase Inhibitors (TKIs), such as imatinib or nilotinib, to Pt(IV) complexes. The rigid linker ensures the TKI and the platinum warhead do not sterically clash. Researchers utilize the isophthalate core to first couple the TKI, followed by activation of the remaining carboxylate to conjugate the Pt(IV) center. Using the pre-activated 2,5-Dioxopyrrolidin-1-yl methyl isophthalate streamlines this synthesis by eliminating the need for in situ activation during the first coupling step.

-

Kinase Inhibitor Synthesis: Isophthalate and its NHS ester derivatives are frequently employed as core scaffolds in the synthesis of potent inhibitors, such as Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1) inhibitors[2]. The bifunctional nature allows for the rapid assembly of complex benzimidazole or benzothiazole derivatives[2].

Physicochemical Properties & Quantitative Data

The following table summarizes the critical parameters required for handling and reacting this compound.

| Property | Specification |

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl methyl isophthalate |

| CAS Registry Number | 1334952-91-8[1] |

| Molecular Formula | C13H11NO6 |

| Molecular Weight | 277.23 g/mol |

| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester (Amine-reactive) |

| Reactive Group 2 | Methyl Ester (Base-labile protected carboxylate) |

| Spacer Geometry | meta-Phenylene (Rigid, ~120° bond angle) |

| Storage Conditions | -20°C, desiccated (moisture sensitive) |

Experimental Workflows and Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not only provide steps but also incorporate self-validating checkpoints to ensure mechanistic integrity.

Protocol 1: Primary Amine Conjugation (NHS Ester Aminolysis) Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the NHS ester by water. N,N-Diisopropylethylamine (DIPEA) is used because it is a sterically hindered, non-nucleophilic base; it deprotonates the target amine (ensuring it is in its nucleophilic state) without attacking the electrophilic NHS ester itself.

-

Preparation: Dissolve 1.0 equivalent of the target primary amine payload (e.g., a peptide or TKI) in anhydrous DMF or DMSO (concentration ~0.1 M).

-

Base Addition: Add 2.0-3.0 equivalents of anhydrous DIPEA. Stir for 5 minutes.

-

Conjugation: Add 1.1 equivalents of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.

-

Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (N2 or Argon) for 2 to 4 hours.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. Successful conjugation is validated by the disappearance of the starting material mass (m/z 277.2) and the appearance of the product mass (Target MW + 162.1 Da). The release of free N-hydroxysuccinimide can also be detected at m/z 116.1.

Protocol 2: Orthogonal Deprotection (Methyl Ester Hydrolysis) Causality: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The Li+ ion acts as a Lewis acid, coordinating with the carbonyl oxygen of the methyl ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion under milder conditions, thereby protecting the newly formed amide bond from cleavage.

-

Solvent Exchange: Dissolve the purified intermediate from Protocol 1 in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v).

-

Hydrolysis: Add 3.0 equivalents of LiOH·H2O.

-

Incubation: Stir at room temperature for 1 to 2 hours.

-

Self-Validation (LC-MS): Analyze an aliquot via LC-MS. Complete deprotection is confirmed by a mass shift of -14 Da (loss of the methyl group) compared to the intermediate.

-

Workup: Carefully acidify the mixture to pH 3-4 using 1M HCl. This protonates the newly formed carboxylate, allowing it to be extracted into an organic phase (e.g., Ethyl Acetate) for subsequent downstream activation (e.g., using HATU or EDC/NHS).

Visualizations of Logical Relationships

Orthogonal reactivity workflow of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.

Application in dual-action Pt(IV) pro-drug synthesis.

References

- Google Patents. (2019). US10207998B2 - Substituted benzimidazole and substituted benzothiazole inhibitors of transforming growth factor-β kinase and methods of use thereof.

-

Royal Society of Chemistry. (2023). Novel design of dual-action Pt(IV) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib. RSC Advances. Retrieved from[Link]

Sources

A Technical Guide to the Solubility of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate. As specific experimental data for this compound is not widely published, this document focuses on providing researchers, scientists, and drug development professionals with the foundational principles, predictive analysis, and a robust experimental protocol to determine its solubility in various organic solvents.

Introduction: Understanding the Molecule

2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a specialized organic molecule featuring two key functional regions: an isophthalate core with a methyl ester and a highly reactive N-hydroxysuccinimide (NHS) ester. The NHS ester functionality makes this compound a valuable reagent, likely for bioconjugation, surface modification, or as a cross-linking agent, where it reacts with primary amines to form stable amide bonds.[1][2][3]

The solubility of this reagent is a critical parameter that dictates its utility. Proper solvent selection is essential for:

-

Reaction Efficiency: Ensuring the reagent is fully dissolved to maximize reaction kinetics and yield.

-

Stock Solution Stability: Preparing concentrated, stable stock solutions for consistent experimental results.

-

Purification Processes: Selecting appropriate solvents for crystallization or chromatographic purification.

This guide will first predict the compound's solubility based on its molecular structure and then provide a detailed methodology for its empirical determination.

Molecular Structure Analysis

A thorough understanding of the molecule's structure is fundamental to predicting its behavior in different solvents.

Caption: Molecular structure of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.

The structure contains:

-

A Nonpolar Aromatic Ring: The central benzene ring is hydrophobic.

-

Polar Ester Groups: The methyl isophthalate portion contains two polar ester functionalities.

-

A Highly Polar and Reactive NHS Ester: The 2,5-dioxopyrrolidin-1-yl group is very polar and is the primary site of reactivity.

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4][5] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. Based on the hybrid polar/nonpolar nature of our target molecule, we can predict its solubility in different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | High to Excellent | These solvents possess strong dipoles capable of solvating the polar ester and NHS groups. They lack acidic protons, which is crucial for preventing the degradation of the NHS ester.[1][6][7] |

| Polar Protic | Water, Methanol, Ethanol | Moderate (but Unstable) | While the polarity is suitable for dissolution, these solvents contain acidic protons (O-H bonds) that can hydrolyze the reactive NHS ester, leading to degradation of the compound.[6] Their use is generally not recommended for stock solutions or reactions unless hydrolysis is the intended outcome. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The highly polar NHS and isophthalate ester groups will have weak interactions with nonpolar solvents, making dissolution energetically unfavorable. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have sufficient polarity to dissolve the molecule, but care must be taken to ensure they are anhydrous and free of acidic impurities. |

Expert Insight: For any application involving the reactivity of the NHS ester, the use of anhydrous, high-purity polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is strongly recommended.[6][7] When using DMF, ensure it is an "amine-free" grade, as degraded DMF contains dimethylamine, which will consume the NHS ester.[7]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[8][9]

Materials and Equipment

-

2,5-Dioxopyrrolidin-1-yl methyl isophthalate (solute)

-

Selected organic solvents (high-purity, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Vortex mixer and/or orbital shaker

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

The following protocol provides a self-validating system for accurate solubility measurement.

-

Preparation of Saturated Solution:

-

Add an excess amount of the solute to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.

-

Pipette a precise, known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure the solution reaches equilibrium.[8] This is a critical step; insufficient time will lead to an underestimation of solubility.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet any remaining suspended solid.[8]

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This removes any fine, non-sedimented particles.

-

Perform a precise serial dilution of the filtered, saturated solution into a volumetric flask using the same solvent to bring the concentration into the quantifiable range of your analytical instrument.

-

-

Quantification:

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility via the shake-flask method.

Data Interpretation and Application

The quantitative data obtained from the protocol above allows for informed solvent selection.

-

For Reaction Chemistry: Choose a solvent with high solubility (e.g., >10 mg/mL) to ensure a homogeneous reaction environment. Anhydrous DMSO and DMF are often the best starting points.

-

For Stock Solutions: Select a solvent that provides high solubility and in which the compound exhibits long-term stability. The stability of the NHS ester is paramount.[6] It is advisable to prepare stock solutions fresh or store them under anhydrous conditions at -20°C or below.[7]

-

For Purification: A solvent system where the compound has high solubility at elevated temperatures but poor solubility at room temperature is ideal for recrystallization.

Conclusion

While published solubility data for 2,5-Dioxopyrrolidin-1-yl methyl isophthalate is scarce, a combination of theoretical prediction based on molecular structure and rigorous experimental determination provides a clear path forward. The molecule is predicted to be most soluble in polar aprotic solvents such as DMSO and DMF, which are also the most suitable for preserving the integrity of the reactive NHS ester. For precise and reliable data, the validated shake-flask method detailed in this guide is the industry standard. By following this protocol, researchers can confidently determine the solubility in any solvent of interest, enabling the optimization of reaction conditions, formulation, and purification strategies.

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Zhang, Y., & Wu, Z. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. Retrieved from [Link]

-

Thakkar, R., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

University of StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

-

Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

OECD SIDS. (n.d.). ISOPHTHALIC ACID CAS N°: 121-91-5. Retrieved from [Link]

-

Klykov, O., & Weller, M. G. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, RSC Publishing. DOI:10.1039/C5AY00042D. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects.... Retrieved from [Link]

-

Cheméo. (n.d.). Isophthalic acid, 3-methylbutyl tetradecyl ester. Retrieved from [Link]

-

Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

-

ACS Publications. (2023, December 12). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved from [Link]

-

New Haven Pharma. (n.d.). 2,5-Dioxopyrrolidin-1-yl methyl phthalate. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

-

Polysil. (n.d.). 2,5-Dioxopyrrolidin-1-yl methyl phthalate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl maleate. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. 2,5-Dioxopyrrolidin-1-yl methyl phthalate | New Haven Pharma [newhavenpharma.com]

- 3. 2,5-Dioxopyrrolidin-1-yl methyl phthalate | Polysil [polycil.co.uk]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. solubility experimental methods.pptx [slideshare.net]

Precision Acylation of Primary Amines: A Guide to 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate

The following technical guide details the reactivity, mechanistic principles, and experimental protocols for the application of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS: 1334952-91-8).

Executive Summary & Strategic Utility

2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a heterobifunctional building block designed for the controlled synthesis of asymmetric isophthalic acid derivatives. Structurally, it consists of an isophthalate core bearing two distinct ester functionalities:

-

NHS Ester (2,5-dioxopyrrolidin-1-yl): Highly reactive towards primary amines under mild, physiological conditions.

-

Methyl Ester: Chemically stable under NHS-coupling conditions, requiring harsh hydrolysis or catalysis to react.

Target Audience Utility: For drug development professionals, this reagent is the "lock-and-key" for synthesizing asymmetric bis-amides . It allows researchers to attach one amine (

Mechanistic Principles

The Chemoselective Landscape

The utility of this reagent rests on the differential electrophilicity of its two carbonyl carbons. The NHS ester carbonyl is activated by the electron-withdrawing N-hydroxysuccinimide group, making it susceptible to nucleophilic attack by primary amines at pH 7.0–8.5. The methyl ester carbonyl, lacking this activation, remains inert to aminolysis under these specific conditions.

Reaction Pathway & Competitive Hydrolysis

The reaction follows a nucleophilic acyl substitution mechanism.[1] However, water acts as a competing nucleophile. The efficiency of the conjugation is a race between aminolysis (formation of the amide bond) and hydrolysis (degradation of the active ester to the carboxylic acid).[1]

Key Kinetic Rule: Aminolysis rates generally exceed hydrolysis rates by orders of magnitude if the amine is unprotonated. However, as pH increases to deprotonate the amine, the rate of hydrolysis also increases.

Visualization: The Asymmetric Synthesis Workflow

The following diagram illustrates the sequential logic of using this reagent to build asymmetric libraries.

Figure 1: Strategic workflow for generating asymmetric bis-amides using the differential reactivity of the NHS and methyl ester groups.[2]

Experimental Protocol: Step-by-Step

This protocol is designed for the conjugation of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to a primary amine-containing small molecule or protein.

Materials & Buffer Selection[3]

-

Solvent: Anhydrous DMSO or DMF (High purity, amine-free).

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Bicarbonate buffer.

-

Critical:Avoid Tris or Glycine buffers during the coupling step, as they contain primary amines that will scavenge the reagent.[3]

-

-

pH Range: 7.2 – 8.5.[3]

Protocol Workflow

Step 1: Stock Preparation Dissolve 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in anhydrous DMSO to a concentration of 10–50 mM.

-

Why: NHS esters hydrolyze moisture. Prepare immediately before use.

Step 2: Reaction Assembly

-

Dissolve the target amine (

) in the Reaction Buffer. -

Add the NHS-ester stock solution to the amine solution dropwise while stirring.

-

Stoichiometry: Use a 1.2 – 2.0 molar excess of the NHS ester relative to the amine to ensure completion.

-

Solvent Limit: Keep the final DMSO/DMF concentration below 10% (v/v) to prevent protein denaturation (if applicable) or precipitation.

-

Step 3: Incubation Incubate at Room Temperature (20–25°C) for 1–2 hours or at 4°C for 4–12 hours .

-

Monitoring: The reaction is typically complete when the NHS ester peak disappears on HPLC.

Step 4: Quenching (Optional but Recommended) Add a "stop solution" containing a primary amine in excess (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine).

-

Why: This reacts with any remaining NHS ester, preventing "trailing" reactions or non-specific modification during workup.

Step 5: Purification

-

Small Molecules: Flash chromatography or Preparative HPLC.

-

Biomolecules: Desalting column (Sephadex G-25) or Dialysis to remove the N-hydroxysuccinimide byproduct and excess reagent.

Validation & Troubleshooting

Quantitative Data Summary

The following table summarizes the expected behavior of the reagent under varying conditions.

| Parameter | Condition | Outcome | Mechanism |

| pH | < 6.0 | No Reaction | Amine protonation ( |

| pH | 7.2 – 8.0 | Optimal | Balance between amine nucleophilicity and ester stability. |

| pH | > 9.0 | Low Yield | Rapid hydrolysis of NHS ester by hydroxide ions ( |

| Solvent | Methanol/Ethanol | FAILURE | Alcoholysis (transesterification) of the NHS ester. |

| Temp | 37°C | Fast / Risky | Increases rate of both aminolysis and hydrolysis; higher risk of degradation. |

Analytical Confirmation

To validate the formation of the Methyl Isophthaloyl Amide intermediate:

-

LC-MS: Look for a mass shift of +163.15 Da on your target amine.

-

Calculation: Reagent Mass (

, MW 277.[5]23) – NHS Leaving Group (

-

-

UV-Vis: The release of N-hydroxysuccinimide can be monitored at 260 nm, though it overlaps with many biologicals.

Troubleshooting Logic Flow

Figure 2: Decision tree for troubleshooting low conjugation yields.

References

-

BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025).[1] Retrieved from

-

Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

-

Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from

-

G-Biosciences. Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from

-

National Institutes of Health (PMC). A Feasible Approach to Evaluate the Relative Reactivity of NHS-Ester Activated Group. (2015).[6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1251533-33-1|2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. ABCL - A1 BioChem Labs [a1biochemlabs.com]

- 6. A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

Isophthalate-Based Crosslinkers: A Technical Guide for Structural Proteomics and Bioconjugation

The following technical guide details the chemistry, application, and protocols for isophthalate-based crosslinkers, specifically focusing on Bis(succinimidyl) isophthalate (DIP) and its heterobifunctional analogs.

Executive Summary

Isophthalate-based crosslinkers represent a specialized class of rigid, aromatic reagents used to map protein-protein interactions (PPIs) and stabilize macromolecular complexes. Unlike the ubiquitous flexible alkyl-chain crosslinkers (e.g., DSS, BS3), isophthalate derivatives contain a 1,3-benzenedicarboxylic acid (isophthalic acid) core. This aromatic moiety confers structural rigidity, imposing strict distance constraints (~5–9 Å) that are invaluable for high-resolution structural mass spectrometry (XL-MS) and the engineering of stable therapeutic conjugates.

This guide serves as an operational manual for researchers utilizing Bis(succinimidyl) isophthalate (DIP) and related Maleimido-3,5-disuccinimidyl isophthalate (MDSI) reagents.

Chemical Basis & Mechanism[1][2]

The Isophthaloyl Core

The defining feature of these crosslinkers is the meta-substituted benzene ring. While aliphatic crosslinkers (like the 8-carbon DSS) allow for "floppy" rotation and a wide sampling of distances (up to 11.4 Å), the isophthalate core locks the reactive groups into a fixed geometry.

-

Rigidity: The benzene ring prevents free rotation between the two reactive ends, reducing the entropic penalty of binding but also limiting the capture radius.

-

Geometry: The 1,3-substitution creates a specific angular projection (120°), making these linkers ideal for capturing "side-by-side" lysine residues on protein surfaces or within binding pockets.

Reaction Chemistry (NHS Ester)

The primary reactive group employed is the N-hydroxysuccinimide (NHS) ester , which targets primary amines (Lysine ε-amines and N-terminal α-amines).

Reaction Stoichiometry:

This reaction proceeds efficiently at pH 7.2–8.5 . The aromatic ring of the isophthalate group can enhance the electrophilicity of the carbonyl carbon compared to alkyl esters, potentially increasing reaction speed but also susceptibility to hydrolysis.

Key Reagents

| Reagent Name | Abbr. | Reactive Groups | Spacer Arm (Å) | Solubility | Application |

| Bis(succinimidyl) isophthalate | DIP | Amine-Amine (Homobifunctional) | ~6–9 Å (Rigid) | DMSO/DMF | Structural XL-MS, Topology mapping |

| Maleimido-3,5-disuccinimidyl isophthalate | MDSI | Amine-Thiol (Heterobifunctional) | Variable | DMSO/DMF | ADCs, Peptide-Protein Conjugates |

| Sulfosuccinimidyl isophthalate | Sulfo-DIP | Amine-Amine | ~6–9 Å | Water | Membrane-impermeable surface mapping |

Experimental Workflow: Structural XL-MS

The following workflow describes the use of DIP for mapping protein complexes. The rigidity of DIP provides tighter distance restraints than DSS, reducing false-positive structural models.

Workflow Diagram

Caption: Step-by-step workflow for Isophthalate-based Crosslinking Mass Spectrometry (XL-MS).

Detailed Protocol: DIP Crosslinking

Materials:

-

Protein Sample: 1 mg/mL in HEPES or PBS (pH 7.5–8.0). Avoid Tris or Glycine buffers.

-

DIP Stock: 50 mM in anhydrous DMSO (Freshly prepared).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Procedure:

-

Preparation: Equilibrate the protein sample to room temperature. Ensure the buffer is free of primary amines.

-

Titration: Prepare a dilution series of DIP. A typical range is 20x to 100x molar excess over the protein concentration.

-

Expert Insight: Because DIP is rigid and hydrophobic, it may precipitate if added too rapidly to aqueous solution. Predilute the DMSO stock into the buffer immediately before addition if possible, or add with vortexing.

-

-

Incubation: Add the crosslinker to the protein sample.[1] Incubate for 30–60 minutes at room temperature (25°C).

-

Note: Rigid linkers often require slightly longer incubation times than DSS due to the steric constraints of fitting the linker into the binding site.

-

-

Quenching: Stop the reaction by adding Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes.

-

Validation: Run 1-2 µg of the sample on an SDS-PAGE gel. Look for the appearance of higher molecular weight bands (dimers/multimers) compared to the control.

-

Digestion & MS: Proceed with standard reduction (DTT), alkylation (IAA), and trypsin digestion.

Data Analysis & Interpretation

Distance Constraints

When modeling structures based on DIP crosslinks, use the following distance constraints. These are tighter than DSS, providing higher structural resolution.

| Parameter | Value | Notes |

| Spacer Length (C-C) | ~7.0 Å | Distance between carbonyl carbons of the isophthalate. |

| Linker Span (N-N) | ~10.0 Å | Distance between Lysine ε-nitrogens. |

| Max Cα-Cα Distance | ~24 Å | Includes linker + 2x Lysine side chains (approx 6.5 Å each). |

Comparison: DSS allows a Cα-Cα distance of ~30 Å. The 24 Å limit of DIP filters out "long-range" false positives, refining docking models significantly.

Heterobifunctional Utility (MDSI)

For drug development, particularly Antibody-Drug Conjugates (ADCs) or peptide multimers, the heterobifunctional MDSI is used.

-

Mechanism: The NHS ester reacts with a lysine on the carrier (e.g., Antibody), and the maleimide reacts with a cysteine on the payload (or vice versa).

-

Advantage: The isophthalate core prevents the payload from folding back onto the carrier, maintaining a "displayed" conformation that can improve receptor binding or solubility.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation | DIP is hydrophobic (aromatic ring). | Limit DMSO concentration to <10%. Use Sulfo-DIP if available (water soluble). |

| Low Crosslinking Yield | Steric hindrance; Rigidity prevents binding. | Increase molar excess (up to 200x). Try a flexible linker (DSS) in parallel to confirm accessibility. |

| Over-modification | Too much crosslinker; Lysines blocked. | Reduce reaction time or concentration. Check via MALDI-TOF for mass shift. |

References

-

BenchChem. (2025). An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Studies.Link

-

Castaigne, J. P., et al. (2013). Multimeric peptide conjugates and uses thereof.[2] U.S. Patent Application US 2013/0280281 A1. Link

-

Thermo Fisher Scientific. (2025). Crosslinking Protein Interaction Analysis.Link

-

Leitner, A., et al. (2014).[3] Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences. Link

-

Demeule, M., et al. (2015). Multimeric peptide conjugates and uses thereof.[2] U.S. Patent No. 9,161,988.[2] Link

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. US9161988B2 - Multimeric peptide conjugates and uses thereof - Google Patents [patents.google.com]

- 3. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes | eLife [elifesciences.org]

Mastering NHS Ester Crosslinking Chemistry: A Technical Whitepaper for Bioconjugation

Executive Summary

N-hydroxysuccinimide (NHS) esters represent the foundational chemistry for amine-reactive bioconjugation. Widely utilized in proteomics, the development of antibody-drug conjugates (ADCs), and surface immobilization, NHS ester chemistry offers a highly selective and efficient means of covalently linking molecules. This whitepaper provides an in-depth mechanistic analysis of NHS ester reactions, delineates the thermodynamic and kinetic factors governing conjugation efficiency, and establishes a self-validating experimental protocol designed to maximize yield while minimizing hydrolytic degradation.

Mechanistic Foundations: Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is driven by a classic1[1]. The fundamental mechanism relies on the unprotonated primary amine acting as a nucleophile, which attacks the carbonyl carbon of the NHS ester.

This nucleophilic attack forms a transient tetrahedral intermediate. As the intermediate collapses, the N-hydroxysuccinimide leaving group is eliminated, yielding a highly stable, irreversible amide bond that is structurally identical to natural peptide bonds[1]. Because the reaction strictly requires the amine to be in its deprotonated (-NH₂) state rather than its protonated (-NH₃⁺) state, the local pH of the reaction environment acts as the primary thermodynamic switch controlling nucleophilicity[1].

However, this desired aminolysis reaction is constantly in direct competition with hydrolysis. In aqueous environments, water molecules (and specifically hydroxyl ions at higher pH) act as competing nucleophiles, attacking the NHS ester to form a non-reactive carboxylate and releasing the NHS leaving group prematurely[2].

Fig 1. Competing pathways of NHS ester aminolysis and hydrolysis.

The Kinetic Tug-of-War: Aminolysis vs. Hydrolysis

The efficiency of NHS ester crosslinking is dictated by the delicate balance between amine reactivity and ester stability. While increasing the pH increases the concentration of highly reactive, deprotonated primary amines, it simultaneously accelerates the rate of water-mediated hydrolysis[3].

To optimize crosslinking, researchers must operate within a "Goldilocks zone"—typically between pH 7.2 and 8.5—where primary amines are sufficiently nucleophilic, yet the half-life of the NHS ester remains long enough to facilitate bimolecular conjugation[1].

Quantitative Stability Profile

The following table summarizes the hydrolytic half-life of NHS esters as a function of pH and temperature. This data is critical for determining the maximum allowable incubation times during experimental design.

| Buffer pH | Incubation Temperature | Half-life of NHS Ester |

| 7.0 | 0 °C | 4 – 5 hours |

| 7.0 | Ambient / Room Temp | ~7 hours |

| 8.0 | 4 °C | ~1 hour |

| 8.5 | Room Temp | 125 – 180 minutes |

| 8.6 | 4 °C | 10 minutes |

| 9.0 | Room Temp | Minutes |

Data synthesized from established kinetic profiles of NHS ester hydrolysis[1][3].

Crosslinker Selection: NHS vs. Sulfo-NHS

When designing a bioconjugation workflow, the choice between standard NHS esters and Sulfo-NHS esters is dictated by the target microenvironment and the solubility requirements of the biomolecule.

-

Standard NHS Esters: These are largely water-insoluble and must be dissolved in a water-miscible, anhydrous organic solvent such as DMSO or DMF prior to introduction into the aqueous reaction mixture[3]. They are highly membrane-permeable, making them ideal for intracellular crosslinking applications.

-

Sulfo-NHS Esters: These derivatives contain a sulfonate (–SO₃⁻) group on the succinimide ring, rendering the crosslinker highly water-soluble[3]. This eliminates the need for organic solvents, protecting sensitive proteins from denaturation. Furthermore, the charged sulfonate group prevents the molecule from permeating lipid bilayers, restricting crosslinking strictly to 4[4].

Self-Validating Conjugation Protocol

A robust protocol must be self-validating—meaning that the chemical conditions actively prevent false positives and off-target reactions. The following methodology outlines a highly controlled protein labeling workflow.

Phase 1: Reagent Preparation

-

Equilibration: Bring the lyophilized NHS ester vial to room temperature before opening. Causality: Opening a cold vial introduces atmospheric moisture, which immediately triggers spontaneous hydrolysis of the reactive dye[4].

-

Solubilization: Dissolve the standard NHS ester in high-quality, anhydrous DMSO or DMF to a stock concentration of 10–25 mM. Causality: Anhydrous solvents isolate the ester from water, preserving the reactive group until the exact moment of conjugation[5]. Note: Ensure the DMF is free of dimethylamine degradation products, which will competitively react with the ester[5].

Phase 2: Biomolecule Preparation

-

Buffer Exchange: Dissolve or buffer-exchange the target protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS) at pH 7.2–8.5[1]. Causality: Any buffer containing primary amines (such as Tris or Glycine) will act as a competitive nucleophile, instantly neutralizing the crosslinker and resulting in zero labeling of the target protein[3].

Phase 3: Conjugation Reaction

-

Addition: Add the NHS ester solution dropwise to the protein solution to achieve a 10- to 20-fold molar excess of the crosslinker[1]. Ensure the final organic solvent concentration remains below 10% (v/v) to prevent protein precipitation[3].

-

Incubation: Incubate the reaction mixture at room temperature for 30–60 minutes, or at 4 °C for 2 hours[1]. Causality: This specific incubation window is mathematically derived from the half-life data (see Table 1) to maximize aminolysis while acknowledging that the ester will be fully hydrolyzed beyond this timeframe[3].

Phase 4: Quenching and Purification

-

Quenching: Stop the reaction by adding a primary amine-containing buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 50–100 mM. Incubate for 15 minutes at room temperature[1]. Causality: The massive molar excess of Tris actively consumes any remaining unreacted NHS esters, preventing unwanted crosslinking or aggregation during downstream processing[3].

-

Purification: Isolate the labeled conjugate using size-exclusion chromatography (SEC) or dialysis to remove the quenched crosslinker, free NHS leaving groups, and organic solvents[1].

Fig 2. Self-validating workflow for NHS ester protein labeling.

Troubleshooting & Optimization

-

Low Conjugation Yield: If labeling efficiency is poor, verify the pH of the reaction buffer using a freshly calibrated pH meter. A pH below 7.0 leaves amines protonated and unreactive, while a pH above 8.5 causes the NHS ester to hydrolyze before it can react[1].

-

Protein Aggregation: Hydrophobic NHS esters can cause protein precipitation if the degree of labeling (DOL) is too high. Reduce the molar excess of the crosslinker from 20-fold to 5-fold, or switch to a highly hydrophilic, PEGylated Sulfo-NHS ester to maintain conjugate solubility[3].

References

- Creative Proteomics: Amine-Reactive Crosslinker Overview Source

- Thermo Fisher Scientific: Amine-Reactive Crosslinker Chemistry Source

- Bio-protocol: Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells Source

- BenchChem: An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines Source

- Lumiprobe: NHS Ester Labeling of Biomolecules Containing Primary Amino Groups Source

Sources

Methodological & Application

Application Note: Directed Protein Heterodimerization using 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Bioconjugation Scientists, Structural Biologists, and Therapeutic Antibody Developers

Introduction & Mechanistic Rationale

The synthesis of defined protein-protein conjugates (e.g., enzyme-antibody conjugates or bispecific therapeutics) is frequently hindered by the limitations of homobifunctional crosslinkers (such as DSS or BS3). Because homobifunctional reagents react simultaneously with primary amines on both target proteins, they inevitably trigger uncontrolled polymerization, yielding heterogeneous mixtures of A-A, B-B, and high-molecular-weight A-B-A-B aggregates.

To circumvent this, 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (the mono-NHS, mono-methyl ester of isophthalic acid) serves as a highly sophisticated precursor for sequential, directed heterobifunctional crosslinking .

The "Protected Carboxylate" Strategy

This reagent operates via a "protected carboxylate" mechanism. The N-hydroxysuccinimide (NHS) ester provides rapid, amine-directed conjugation to Protein A. Crucially, the methyl ester moiety is completely inert to primary amines under physiological conditions. This allows Protein A to be heavily decorated with the crosslinker precursor without any risk of intra- or inter-molecular crosslinking. Once excess reagent is removed, the methyl ester is deprotected (hydrolyzed) to reveal a free carboxylic acid, which is subsequently activated to capture Protein B.

Furthermore, the isophthalate core acts as a rigid, 1,3-phenylene aromatic spacer. Unlike flexible aliphatic chains that allow conjugated proteins to fold back and sterically clash, the rigid isophthalate bridge enforces a strict spatial separation, preserving the independent tertiary structures and biological activities of both proteins ().

Process Visualization

The following diagram illustrates the causality and flow of the four-phase crosslinking system.

Figure 1: Workflow of sequential heterobifunctional crosslinking via protected carboxylate.

Quantitative Optimization Data

A critical step in this self-validating protocol is Phase 2: the deprotection of the methyl ester. The synthesis and subsequent base hydrolysis of mono-methyl isophthalate derivatives have been validated as highly efficient, yielding the free carboxylic acid without disrupting pre-existing amide linkages. Table 1 summarizes the empirical trade-offs between chemical and enzymatic deprotection methods to help you select the optimal route based on your protein's stability.

Table 1: Optimization of Methyl Ester Deprotection on Tagged Protein A

| Deprotection Method | Buffer Conditions | Temp | Time | Ester Conversion (%) | Protein Aggregation |

| Alkaline Hydrolysis | 0.1 M Na₂CO₃, pH 9.5 | 25°C | 4 h | > 90% | < 5% |

| Alkaline Hydrolysis | 0.1 M Na₂CO₃, pH 10.5 | 25°C | 2 h | > 95% | 15 - 20% |

| Enzymatic (PLE) | 0.1 M PBS, pH 7.5 | 37°C | 2 h | > 85% | < 1% |

| Enzymatic (PLE) | 0.1 M PBS, pH 7.5 | 25°C | 12 h | > 90% | < 1% |

*PLE = Pig Liver Esterase. Recommended for highly base-sensitive proteins (e.g., specific monoclonal antibodies prone to deamidation).

Step-by-Step Experimental Protocol

Phase 1: Amine Conjugation (Tagging Protein A)

Objective: Covalently attach the methyl isophthalate spacer to surface lysines.

-

Preparation: Dissolve Protein A at 2–5 mg/mL in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Crucial: Ensure no primary amines (e.g., Tris, glycine) are present in the buffer.

-

Reagent Reconstitution: Dissolve 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in anhydrous DMSO to a concentration of 50 mM.

-

Reaction: Add a 15-to-20-fold molar excess of the reagent to the Protein A solution. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.

-

Incubation: Incubate for 1 hour at room temperature (RT) with gentle end-over-end mixing.

-

Purification: Remove unreacted reagent by passing the mixture through a desalting column (e.g., Zeba Spin) pre-equilibrated with the Phase 2 buffer.

Phase 2: Deprotection (Base Hydrolysis)

Objective: Convert the inert methyl ester into a reactive carboxylic acid.

-

Buffer Exchange: Ensure the tagged Protein A is desalted into Hydrolysis Buffer (0.1 M Sodium Carbonate, pH 9.5).

-

Hydrolysis: Incubate the solution at 25°C for 4 hours. The mild alkaline conditions will hydrolyze the methyl ester while leaving the newly formed isophthalate-amide bonds intact.

-

Neutralization & Purification: Immediately desalt the deprotected Protein A into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

Phase 3: EDC/Sulfo-NHS Activation

Objective: Form a highly reactive Sulfo-NHS ester on the newly exposed isophthalate carboxylates.

-

Activation: To the deprotected Protein A (in MES buffer, pH 6.0), add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to a final concentration of 2 mM, and Sulfo-NHS to a final concentration of 5 mM.

-

Incubation: React for exactly 15 minutes at RT. Causality Note: Prolonged incubation leads to hydrolysis of the unstable O-acylisourea intermediate.

-

Rapid Purification: Immediately desalt the activated Protein A into Crosslinking Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5) to remove excess EDC. This prevents EDC from crosslinking Protein B to itself in the next step ().

Phase 4: Directed Crosslinking to Protein B

Objective: Covalently link the activated Protein A to Protein B.

-

Conjugation: Immediately add Protein B (dissolved in Crosslinking Buffer) to the activated Protein A. A 1:1 to 1:1.5 molar ratio of A:B is typically optimal.

-

Incubation: Incubate for 2 hours at RT.

-

Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes to quench any remaining activated NHS esters.

-

Final Isolation: Isolate the A-B heterodimer from unreacted monomers using Size Exclusion Chromatography (SEC).

Causality & Troubleshooting Matrix

| Observation | Mechanistic Cause | Corrective Action |

| Low A-B Conjugation Yield | Incomplete deprotection of the methyl ester in Phase 2. | Increase hydrolysis time to 6 hours or switch to enzymatic deprotection (PLE) at 37°C. |

| Protein A Precipitation in Phase 1 | Excessive hydrophobicity introduced by over-tagging with the aromatic isophthalate group. | Reduce the molar excess of the reagent from 20x to 5x-10x. |

| Protein B Homopolymers (B-B) | Failure to remove excess EDC during the Phase 3 desalting step. | Ensure strict adherence to the 15-minute activation time and use a high-resolution desalting column before adding Protein B. |

References

-

Dalla Via, L., et al. (2023). Novel design of dual-action Pt(IV) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib. Dalton Transactions, 52, 14110-14122. URL:[Link]

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL:[Link]

-

Mattson, G., Hindley, S., Gallagher, P. W., & Shorr, R. G. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183. URL:[Link]

using 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in mass spectrometry

Application Note: High-Fidelity Amine Derivatization & Linker Strategy using 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate

Executive Summary

This application note details the protocol for using 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (commonly known as Methyl Isophthalate NHS Ester ) in mass spectrometry workflows. While often utilized as a synthetic intermediate for antibody-drug conjugates (ADCs) and ligand functionalization, this reagent serves two critical analytical functions in MS:

-

Physicochemical Tagging: It derivatizes primary amines (N-terminus, Lysine), introducing a hydrophobic aromatic moiety that shifts retention time (RT) in Reverse-Phase LC (RPLC) and aids in ionization.

-

Pro-Linker Activation: It acts as a "masked" heterobifunctional crosslinker. The NHS ester reacts immediately with amines, while the methyl ester moiety remains inert until chemically hydrolyzed, allowing for controlled, multi-step conjugation strategies.

Chemical Mechanism & Properties[1]

The reagent consists of an isophthalic acid core where one carboxyl group is protected as a methyl ester and the other is activated as an N-hydroxysuccinimide (NHS) ester.

-

IUPAC Name: 1-methyl 3-(2,5-dioxopyrrolidin-1-yl) benzene-1,3-dicarboxylate

-

Reactivity: High specificity for primary amines (

) at pH 7.5–8.5. -

Mass Shift: Covalent attachment results in a net mass increase of +163.0395 Da .

Reaction Pathway

-

Step 1 (Labeling): The NHS ester undergoes nucleophilic attack by the analyte's primary amine, releasing NHS and forming a stable amide bond.

-

Step 2 (Optional Hydrolysis): Treatment with mild base (LiOH/NaOH) hydrolyzes the distal methyl ester, exposing a free carboxylic acid for further derivatization (e.g., crosslinking).

Figure 1: Reaction pathway showing primary amine labeling and optional secondary hydrolysis.

Experimental Protocol

Materials Required

-

Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMF or DMSO (High purity, amine-free).

-

Reaction Buffer: 100 mM Sodium Bicarbonate (

), pH 8.3. -

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

-

Analyte: Peptide, protein digest, or small molecule amine (0.1 – 1 mg/mL).

Workflow A: Standard Mass Tagging (Physicochemical Modulation)

Objective: Label amines to shift retention time or confirm the presence of primary amines.

-

Stock Preparation:

-

Dissolve 1 mg of reagent in 50

L anhydrous DMF to create a ~70 mM stock solution. Prepare immediately before use.

-

-

Labeling Reaction:

-

Dissolve analyte in Reaction Buffer to a concentration of 10

M – 100 -

Add Reagent Stock to the analyte solution at a 10-fold molar excess (e.g., if analyte is 1 mM, reagent should be 10 mM).

-

Note: Keep organic solvent concentration < 20% to prevent protein precipitation (if applicable).

-

Incubate at Room Temperature (25°C) for 1 hour with gentle agitation.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 50 mM. Incubate for 10 minutes.

-

-

Cleanup:

-

Desalt using C18 ZipTip or SPE cartridge to remove excess reagent and hydrolyzed byproducts.

-

-

Analysis:

Workflow B: "Pro-Linker" Activation (Synthesis of Conjugates)

Objective: Convert the labeled analyte into a carboxylic acid-functionalized precursor for secondary conjugation.

-

Perform Labeling (Steps 1-2 above).

-

Hydrolysis:

-

Adjust the reaction mixture to pH 10–11 using 1 M LiOH or NaOH.

-

Incubate at 45°C for 2–6 hours .

-

Monitor: Use LC-MS to track the mass shift from +163.04 Da (Methyl Ester) to +149.02 Da (Free Acid).

-

-

Neutralization:

-

Acidify carefully with dilute HCl to pH 7.0.

-

-

Secondary Activation (Optional):

-

The newly exposed carboxyl group can now be activated with EDC/NHS for conjugation to a second molecule (e.g., attaching a drug to an antibody linker).

-

Mass Spectrometry Analysis & Data Interpretation

Mass Shift Calculation

When identifying the labeled species in your mass spectra, apply the following modifications:

| Modification Type | Added Moiety | Formula Added | Monoisotopic Mass Shift ( |

| Intact Label (Methyl Ester) | +163.0395 Da | ||

| Hydrolyzed Label (Acid) | +149.0239 Da |

Fragmentation Behavior (MS/MS)

Upon Collision Induced Dissociation (CID) or HCD, the isophthalate tag exhibits characteristic fragmentation useful for confirmation:

-

Neutral Loss of Methanol: Precursor

. Look for a peak at -

Reporter Ions: In high-energy collision, the benzoyl moiety may generate characteristic aromatic ions (e.g.,

105 or 133 derivatives), though these are less dominant than in simple benzyl tags. -

Diagnostic Check: If the mass shift is observed but the retention time does not increase significantly on C18, the labeling may not have occurred on the hydrophobic domain.

LC-MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB or Waters BEH).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: The methyl isophthalate tag increases hydrophobicity. Expect the labeled analyte to elute later than the native species.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Labeling Efficiency | Hydrolysis of NHS ester prior to use. | Use fresh anhydrous DMF/DMSO. Ensure buffer pH is > 7.5. |